N-oxo-3-pyridinecarboxamide

Description

BenchChem offers high-quality N-oxo-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-oxo-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c9-6(8-10)5-2-1-3-7-4-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLFRVLHBJQZME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)N=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Nicotinamide N-oxide

This guide provides a comprehensive technical overview of Nicotinamide N-oxide (NNO), a significant metabolite of nicotinamide. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its historical discovery, biochemical pathways, analytical methodologies, and evolving biological significance.

Introduction: Beyond a Simple Metabolite

Nicotinamide (NAM), an amide form of vitamin B3, is an essential precursor to the vital coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+)[1]. These molecules are central to cellular metabolism, participating in a vast array of redox reactions that fuel life[2]. For decades, the metabolic fate of excess nicotinamide was considered a straightforward clearance mechanism, primarily to prevent the accumulation of a potent inhibitor of NAD+-consuming enzymes like sirtuins and PARPs. Within this paradigm, Nicotinamide N-oxide (NNO) was long classified as a minor, biologically inert end-product destined for excretion[3][4].

However, a renaissance in the study of NAD+ metabolism has cast a new light on many of its derivatives, including NNO. Once relegated to a footnote in biochemical pathways, NNO is now emerging as a molecule with potential biological activities and diagnostic utility[3]. This guide will trace the journey of NNO from its discovery to its current status as a molecule of interest, providing the technical details necessary for its study and application in modern research.

The Historical Unveiling of a Niacin Metabolite

The story of Nicotinamide N-oxide is intrinsically linked to the broader history of niacin and the quest to understand the disease of pellagra in the early 20th century[5]. Following the identification of nicotinic acid and nicotinamide as the "pellagra-preventative" factors in the 1930s, research shifted towards understanding their metabolism in the body[6].

Interest in the methylated metabolites of nicotinamide grew in the 1940s with their detection in urine[4]. The primary clearance pathway was identified as methylation to N1-methylnicotinamide (MNAM), which is further oxidized to pyridones[3][4]. The N-oxidation pathway, leading to the formation of NNO, was identified later as a secondary route for nicotinamide elimination. Early work in the mid-20th century by researchers like S. Chaykin and K. Bloch began to delineate the metabolic fate of nicotinamide, including its conversion to the N-oxide form, which was initially observed as a significant metabolite in mice[3]. These foundational studies established that NNO was a product of hepatic microsomal oxidation[3]. For many years, this pathway was considered a simple detoxification and clearance mechanism, with little physiological significance attributed to the NNO molecule itself.

Biochemical Synthesis and Metabolism

Nicotinamide N-oxide is an oxidized form of nicotinamide, where an oxygen atom is attached to the nitrogen of the pyridine ring[7]. This conversion is a key step in one of the two major pathways for the clearance of excess nicotinamide from the body[3].

The N-Oxidation Pathway

The formation of NNO occurs primarily in the liver and is catalyzed by the cytochrome P450 enzyme system[3][7]. Specifically, CYP2E1 has been identified as the main enzyme responsible for the N-oxidation of nicotinamide in human liver microsomes[3]. This pathway is distinct from the more predominant methylation pathway, which is catalyzed by nicotinamide N-methyltransferase (NNMT)[4]. While the methylation pathway is the primary route under normal physiological conditions, the N-oxidation pathway becomes more significant when the body is presented with pharmacological doses of niacin[3][8].

dot

Sources

- 1. A Pilot Study Investigating Changes in the Human Plasma and Urine NAD+ Metabolome During a 6 Hour Intravenous Infusion of NAD+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aboutnad.com [aboutnad.com]

- 6. Unveiling the Significance of NAD+: A Journey of Discovery and Innovation - Denver Sports Recovery [denversportsrecovery.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of the rate of niacin administration on the plasma and urine pharmacokinetics of niacin and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-oxo-3-pyridinecarboxamide" chemical structure and synthesis

Synthesis, Characterization, and Biological Significance of Nicotinamide N-Oxide

Executive Summary

N-oxo-3-pyridinecarboxamide (CAS: 1986-81-8), commonly known as Nicotinamide N-oxide , is a pivotal oxidized metabolite of Nicotinamide (Vitamin B3).[1] While historically viewed merely as an excretion product, recent pharmacological research identifies it as a specific biomarker for Cytochrome P450 2E1 (CYP2E1) activity and a potential modulator of oxidative stress.

This technical guide provides a rigorous examination of its chemical synthesis, emphasizing the scalable Hydrogen Peroxide/Acetic Acid oxidation route. It details the reaction mechanism, purification protocols, and analytical fingerprints required for validation in drug development workflows.

Chemical Profile & Structural Dynamics

The N-oxide moiety introduces a formal charge separation on the pyridine ring, significantly altering the electronic properties compared to the parent nicotinamide.

| Property | Data |

| IUPAC Name | 3-Carbamoylpyridine 1-oxide |

| Molecular Formula | |

| Molecular Weight | 138.12 g/mol |

| Melting Point | 275–276°C (decomposition) |

| Solubility | Soluble in water, hot ethanol; poorly soluble in ether. |

| pKa | ~0.7 (N-oxide oxygen protonation) |

| Electronic Effect | The N-oxide group acts as both an electron donor (via resonance) and acceptor (via induction), activating the ring at C2/C4 for nucleophilic attack while deactivating it towards electrophiles. |

Synthesis Strategy: The Peracid Oxidation Protocol

While laboratory-scale synthesis often employs m-chloroperoxybenzoic acid (m-CPBA) for convenience, the Hydrogen Peroxide/Acetic Acid method is superior for scalability, atom economy, and purification ease. This method generates peracetic acid in situ, acting as the active oxygen donor.

Core Protocol: / AcOH Oxidation

Objective: Synthesis of >95% pure Nicotinamide N-oxide from Nicotinamide.

Materials

-

Substrate: Nicotinamide (Powdered, >99%).

-

Solvent/Reagent: Glacial Acetic Acid (ACS Grade).

-

Oxidant: Hydrogen Peroxide (30% aq.[2] solution).

-

Apparatus: Round-bottom flask, steam bath (or oil bath set to 90°C), air condenser.

Step-by-Step Methodology

-

Solubilization: In a round-bottom flask, dissolve 0.1 mol of Nicotinamide in Glacial Acetic Acid (approx. 10 mL per gram of substrate). Warm gently (40–50°C) until the solution is completely clear.

-

Causality: Acetic acid serves as both solvent and reactant precursor. Complete dissolution ensures homogenous kinetics.

-

-

Oxidant Addition: Add 30% Hydrogen Peroxide (1.5 - 2.0 equivalents) slowly to the warm solution.

-

Safety: The reaction is exothermic. Peracetic acid is formed in situ.

-

-

Reaction Phase: Attach an air condenser and heat the mixture at 80–90°C for 3 to 4 hours.

-

Endpoint Control: Monitor via TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar (lower

) than the starting material.

-

-

Concentration: Distill the reaction mixture under reduced pressure (rotary evaporator) to remove water and excess acetic acid. Continue until the volume is reduced by ~75% and the residue becomes viscous.

-

Aqueous Workup: Dilute the residue with a small volume of distilled water and continue evaporation to near dryness.[3]

-

Purpose: This azeotropic removal helps eliminate residual acetic acid, which can contaminate the crystal lattice.

-

-

Crystallization: Dissolve the solid residue in the minimum amount of boiling water. Add hot ethanol (approx. equal volume to water) to induce precipitation upon cooling.

-

Isolation: Cool slowly to room temperature, then to 4°C overnight. Filter the white crystalline solid, wash with cold ethanol, then acetone.

Reaction Mechanism

The transformation proceeds via an electrophilic attack of the peracetic acid oxygen on the lone pair of the pyridine nitrogen.

Figure 1: Mechanistic flow of the N-oxidation via in situ peracetic acid generation.

Analytical Characterization

Validation of the synthesized product requires confirming the presence of the N-oxide functionality and the integrity of the amide group.

NMR Spectroscopy (D2O)

The N-oxide group causes distinctive chemical shift changes compared to the starting material.

| Proton | Chemical Shift ( | Multiplicity | Assignment Logic |

| H-2 | 8.50 – 8.55 | Singlet (s) | Deshielded, but less than parent NAM due to N-oxide back-donation. |

| H-6 | 8.25 – 8.35 | Doublet (d) | Significant shift due to proximity to |

| H-4 | 7.80 – 7.90 | Doublet (d) | Para to N-oxide. |

| H-5 | 7.55 – 7.65 | Triplet (t) | Meta to N-oxide. |

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Phosphate Buffer (pH 6.5) / Methanol (95:5).

-

Detection: UV @ 260 nm.

-

Retention: Nicotinamide N-oxide elutes earlier than Nicotinamide due to increased polarity.

Biological Context & Metabolism[4][5][6]

In drug development, understanding the metabolic fate of Nicotinamide N-oxide is crucial. It is not merely a waste product but a specific indicator of hepatic enzyme activity.

The CYP2E1 Pathway

While the majority of Nicotinamide is methylated by NNMT, a secondary pathway involves oxidation by Cytochrome P450 2E1 (CYP2E1) . This makes Nicotinamide N-oxide a potential endogenous biomarker for CYP2E1 activity, which is relevant in toxicology (e.g., acetaminophen toxicity) and metabolic diseases.

Figure 2: Metabolic bifurcation of Nicotinamide. N-oxide formation is catalyzed specifically by CYP2E1.[1]

Retro-Reduction

Interestingly, Nicotinamide N-oxide can be reduced back to Nicotinamide in vivo by xanthine oxidase or aldehyde oxidase under anaerobic conditions, creating a futile cycle that may influence NAD+ homeostasis.

References

-

Taylor, E. C., & Crovetti, A. J. (1963). Nicotinamide-1-oxide.[4][5] Organic Syntheses, Coll. Vol. 4, p.166. Link

-

Real, A. M., Hong, S., & Pissios, P. (2013). Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes. Drug Metabolism and Disposition, 41(3), 550–553.[1] Link

-

Cayman Chemical. (n.d.). Nicotinamide N-oxide Product Information. Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72661, Nicotinamide N-oxide. Link

Sources

Physicochemical Properties of Nicotinamide N-oxide: A Technical Guide

This technical guide details the physicochemical properties, stability profile, and analytical characterization of Nicotinamide N-oxide , a critical metabolite and structural analogue of Nicotinamide (Vitamin B3).

Executive Summary

Nicotinamide N-oxide (NAM N-oxide) represents a pivotal oxidation product in the metabolic lifecycle of Vitamin B3.[1] Unlike its parent compound, Nicotinamide (NAM), which is highly water-soluble and exhibits moderate melting behavior, NAM N-oxide is characterized by extreme polarity, a high crystal lattice energy, and distinct redox reactivity. This guide dissects these properties to aid researchers in drug formulation, metabolite profiling, and prodrug design.

Chemical Identity & Structural Core[2][3]

| Parameter | Detail |

| Chemical Name | Nicotinamide 1-oxide |

| IUPAC Name | 1-Oxidopyridin-1-ium-3-carboxamide |

| CAS Registry | 1986-81-8 |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.12 g/mol |

| SMILES | NC(=O)c1ccc[O-] |

Structural Insight: The N-Oxide Dipole

The defining feature of NAM N-oxide is the dative N→O bond. Unlike the lone pair on the pyridine nitrogen of NAM, the N-oxide oxygen possesses a full negative charge character in its resonance hybrid, while the ring nitrogen carries a positive charge.

-

Electronic Effect: The N-oxide group is a strong hydrogen bond acceptor (via oxygen) but the ring nitrogen is no longer a basic acceptor.

-

Dipole Moment: Significantly higher than NAM, leading to stronger intermolecular interactions.

Fundamental Physicochemical Constants

The following data consolidates experimental and high-confidence computed values.

| Property | Value | Comparison to Nicotinamide (NAM) |

| Melting Point | 289 – 293 °C (dec) | NAM melts at ~128 °C. The N-oxide's lattice energy is vastly higher due to strong dipole-dipole stacking. |

| LogP (Octanol/Water) | -1.3 (Computed) | NAM is -0.38. The N-oxide is ~10x more hydrophilic, making it strictly water-partitioning. |

| Water Solubility | ~50 mg/mL (Est.) | NAM is extremely soluble (~691 g/L). The high crystal lattice energy of the N-oxide limits its saturation point compared to NAM. |

| pKa (Conjugate Acid) | ~0.5 – 0.8 (Est.) | NAM (pyridine N) pKa is ~3.35. The N-oxide oxygen is far less basic due to the electron-withdrawing amide group. |

| UV Absorption ( | 222 nm, 271 nm | Shifts bathochromically compared to NAM due to extended conjugation of the N-oxide. |

Expert Commentary: The Solubility Paradox

While NAM N-oxide is more polar (lower LogP) than NAM, it is less soluble in water (g/L basis). This is a classic "melting point effect." The energy required to break the crystal lattice (enthalpy of fusion) is so high (MP > 280 °C) that it counteracts the favorable solvation energy. Practical Implication: Formulation scientists must use heat or pH adjustment to achieve high-concentration stock solutions.

Stability & Reactivity Profile

Thermal Stability

NAM N-oxide is stable at room temperature but exhibits rapid decomposition at its melting point , often accompanied by deoxygenation or decarboxylation.

-

Protocol: Avoid drying at temperatures >100 °C. Lyophilization is the preferred drying method.

Photochemical Instability

N-oxides are photosensitive. Upon UV irradiation, NAM N-oxide undergoes a rearrangement (Meisenheimer-type) to form an unstable oxaziridine intermediate, which can ring-expand to a 1,2-oxazepine or rearrange to 2-pyridone derivatives.

-

Storage: Amber vials are mandatory.

Redox Behavior (Bioreduction)

In vivo, NAM N-oxide can be reduced back to Nicotinamide. This reversible pathway suggests its potential as a bioreductive prodrug . The reduction potential is sufficiently negative that it requires specific enzymatic catalysis (e.g., xanthine oxidase or aldehyde oxidase) or strong chemical reductants (e.g., TiCl₃).

Visualizing the Pathways

Diagram 1: Metabolic & Photochemical Pathways

This diagram illustrates the formation of NAM N-oxide from NAM and its potential degradation routes.[1]

Caption: Metabolic interconversion and stress-induced degradation pathways of Nicotinamide N-oxide.

Experimental Protocols

Protocol A: Chemical Synthesis (Oxidation)

For the generation of analytical standards.

-

Reactants: Dissolve Nicotinamide (10.0 g, 82 mmol) in Glacial Acetic Acid (50 mL).

-

Oxidation: Add Hydrogen Peroxide (30% w/v, 15 mL) dropwise at room temperature.

-

Heating: Heat the mixture to 70–80 °C for 6 hours. Monitor by TLC (MeOH:DCM 1:9) or HPLC.[2]

-

Workup: Concentrate under reduced pressure to remove acetic acid.

-

Purification: The residue will be a solid. Recrystallize from boiling water or water/ethanol (9:1).

-

Validation: Verify MP (should be >275 °C dec) and absence of NAM peak in HPLC.

Protocol B: HPLC Analytical Method (HILIC)

Due to the high polarity of NAM N-oxide, standard C18 Reverse Phase methods often yield poor retention (elutes in void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended.

-

Column: Waters Atlantis HILIC Silica or equivalent amide-based column (3 µm, 4.6 x 150 mm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

-

Mobile Phase B: Acetonitrile.

-

Isocratic Mode: 90% B / 10% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (or 271 nm for higher specificity).

-

Retention Order: NAM (elutes earlier) → NAM N-oxide (elutes later due to higher polarity).

Biological Relevance

-

Metabolism: NAM N-oxide is a minor metabolite in humans, formed primarily by hepatic cytochrome P450 2E1 (CYP2E1).

-

Toxicity: Generally considered low toxicity, similar to NAM, but acts as a weak oxidizing agent.

-

Drug Impurity: It is a specified impurity (Impurity E) in the European Pharmacopoeia monograph for Nicotinamide.

References

-

PubChem Compound Summary. "Nicotinamide N-oxide (CID 72661)."[3] National Center for Biotechnology Information. [Link]

-

Real, A. M., et al. "Nicotinamide N-oxidation by CYP2E1 in human liver microsomes." Drug Metabolism and Disposition, 2013. [Link]

-

Taylor, E. C., & Crovetti, A. J. "Nicotinamide-1-oxide." Organic Syntheses, Coll. Vol. 4, p.704, 1963. [Link]

-

European Pharmacopoeia. "Nicotinamide Monograph - Impurity E." EDQM. [Link]

Sources

The Cellular Enigma of Nicotinamide N-oxide: A Technical Guide to its Mechanism of Action

This guide provides an in-depth exploration of the cellular mechanisms of Nicotinamide N-oxide (NNO), a fascinating and increasingly studied metabolite of nicotinamide (NAM). Designed for researchers, scientists, and drug development professionals, this document moves beyond a superficial overview to deliver a nuanced understanding of NNO's journey within the cell, its metabolic fate, and its downstream effects on critical signaling pathways. We will dissect the experimental logic that has unveiled its function, offering both a conceptual framework and practical insights for future research.

Introduction: More Than a Simple Metabolite

Nicotinamide N-oxide is an oxidized derivative of nicotinamide, a form of vitamin B3.[1] Initially considered primarily a clearance metabolite of excess nicotinamide, emerging research has illuminated its role as a biologically active molecule with significant implications for cellular health and disease.[2] Produced in the body, particularly by gut microbiota, and also formed through hepatic metabolism, NNO is now understood to act as a prodrug of nicotinamide, influencing a cascade of cellular events.[1][3] This guide will elucidate the core mechanisms through which NNO exerts its effects, from its conversion to active forms to its modulation of key enzymatic and signaling networks.

Biochemical Conversion and Metabolism: The Prodrug Hypothesis in Action

The primary mechanism by which Nicotinamide N-oxide (NNO) influences cellular activity is through its reduction back to nicotinamide (NAM).[3] This conversion is a critical step, as NAM is a direct precursor to nicotinamide adenine dinucleotide (NAD+), a cornerstone of cellular metabolism and signaling.[4]

Enzymatic Reduction of NNO

In vivo studies have demonstrated that following administration, NNO is effectively reduced to NAM.[3] While the precise enzymatic machinery responsible for this reduction in all cellular compartments is an area of ongoing investigation, evidence points towards the involvement of oxidoreductases. The liver, a central metabolic hub, plays a significant role in this process. One of the key enzymes implicated in the reduction of NNO to nicotinamide is xanthine oxidase.[5][6]

The conversion of NNO to NAM is a pivotal event that replenishes the cellular pool of this vital NAD+ precursor. This positions NNO as a stable and bioavailable source of NAM, which can then enter the NAD+ salvage pathway.

The Metabolic Fate of Nicotinamide

Once converted from NNO, nicotinamide is primarily metabolized through two key pathways:

-

The NAD+ Salvage Pathway: This is the main route for NAD+ synthesis from NAM. The enzyme nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the conversion of NAM to nicotinamide mononucleotide (NMN).[4][7] NMN is then adenylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form NAD+.[4][8]

-

Methylation and Excretion: Excess NAM can be methylated by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNAM), which is then further oxidized and excreted.[9][10][11] A minor pathway also involves the direct oxidation of NAM by cytochrome P450 enzymes, such as CYP2E1, to form NNO, which can also be excreted.[2][9][11][12]

The balance between these pathways is crucial for maintaining cellular NAD+ homeostasis. By providing a source of NAM, NNO indirectly fuels the NAD+ salvage pathway, thereby influencing the myriad processes that depend on this critical coenzyme.

Figure 1: Metabolic conversion pathway of Nicotinamide N-oxide.

Core Mechanisms of Action: Influencing Cellular Signaling

The biological effects of Nicotinamide N-oxide are largely attributed to its influence on NAD+-dependent signaling pathways, which are modulated following its conversion to nicotinamide.

Modulation of Sirtuin Activity

Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in regulating a wide array of cellular processes, including metabolism, stress resistance, and longevity.[4] Nicotinamide itself is a known inhibitor of sirtuin activity through a feedback mechanism.[13][14] However, the net effect of NNO on sirtuin activity can be context-dependent.

Recent studies have shown that NNO can enhance the expression and deacetylase activity of Sirtuin-1 (SIRT1).[1][15] This seemingly paradoxical effect is likely due to the complex interplay between NAM and NAD+ levels. While high concentrations of NAM can inhibit SIRT1, the conversion of NAM to NAD+ via the salvage pathway can increase the overall NAD+ pool or the NAD+/NADH ratio, thereby promoting SIRT1 activity.[16] This is particularly relevant in states of cellular stress where NAD+ levels may be depleted. By bolstering NAD+ levels, NNO can indirectly activate SIRT1.[1]

Attenuation of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[4] In inflammatory conditions, NF-κB is activated and translocates to the nucleus to promote the expression of pro-inflammatory cytokines. SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its activity and suppressing the inflammatory response.[1]

Through its ability to enhance SIRT1 activity, NNO has been shown to attenuate NF-κB signaling.[1][15] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][15] This anti-inflammatory mechanism is a key aspect of NNO's therapeutic potential.

Figure 2: Signaling pathway modulated by Nicotinamide N-oxide.

Experimental Protocols for Studying Nicotinamide N-oxide

To rigorously investigate the cellular effects of NNO, a combination of biochemical and cell-based assays is essential. The following protocols provide a framework for assessing the key mechanisms of action.

Measurement of Intracellular NAD+ Levels

Objective: To quantify the impact of NNO treatment on the intracellular NAD+ pool.

Methodology:

-

Cell Culture and Treatment: Plate cells of interest (e.g., microglia, hepatocytes) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of NNO or vehicle control for a specified time course (e.g., 6, 12, 24 hours).

-

Metabolite Extraction: At the end of the treatment period, wash cells with ice-cold PBS and lyse them with an appropriate extraction buffer (e.g., 0.6 M perchloric acid). Neutralize the extracts with potassium carbonate.

-

NAD+ Quantification: Utilize a commercially available NAD+/NADH quantification kit according to the manufacturer's instructions. These kits typically employ a colorimetric or fluorometric assay based on an enzymatic cycling reaction.

-

Data Analysis: Normalize NAD+ concentrations to total protein content for each sample. Compare the NAD+ levels in NNO-treated cells to the vehicle-treated controls.

Assessment of SIRT1 Activity

Objective: To determine the effect of NNO on the deacetylase activity of SIRT1.

Methodology:

-

Cell Lysis and Immunoprecipitation: Following treatment with NNO, lyse the cells in a suitable lysis buffer containing protease and deacetylase inhibitors. Immunoprecipitate SIRT1 from the cell lysates using a specific anti-SIRT1 antibody conjugated to protein A/G beads.

-

In Vitro Deacetylase Assay: Resuspend the immunoprecipitated SIRT1 in a deacetylase assay buffer containing a fluorogenic acetylated peptide substrate (e.g., a p53 or histone-derived peptide) and NAD+.

-

Fluorometric Detection: Incubate the reaction at 37°C and measure the fluorescence generated from the deacetylation of the substrate at regular intervals using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of deacetylation for each sample and compare the SIRT1 activity in NNO-treated cells to that of the controls.

Evaluation of NF-κB p65 Acetylation

Objective: To assess the impact of NNO on the acetylation status of the NF-κB p65 subunit as an indicator of SIRT1-mediated deacetylation.

Methodology:

-

Nuclear Extraction: Treat cells with NNO and an inflammatory stimulus (e.g., LPS) to induce NF-κB activation. Isolate nuclear extracts using a nuclear/cytoplasmic extraction kit.

-

Western Blotting: Separate the nuclear proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for acetylated NF-κB p65 (at a specific lysine residue, e.g., K310). Subsequently, strip the membrane and re-probe with an antibody for total NF-κB p65 to ensure equal loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of acetylated p65 to total p65 and compare the values between NNO-treated and control groups.

Figure 3: Experimental workflow for studying NNO's cellular effects.

Therapeutic Implications and Future Directions

The understanding of Nicotinamide N-oxide's mechanism of action opens up several avenues for therapeutic intervention. Its ability to act as a stable precursor of nicotinamide and subsequently modulate NAD+-dependent pathways makes it a promising candidate for conditions associated with NAD+ depletion and inflammation.

-

Neuroinflammation: As demonstrated in models of herpes simplex encephalitis, NNO can attenuate microglial inflammation, suggesting its potential in neurodegenerative and neuroinflammatory diseases.[1][15]

-

Radiosensitization: NNO has been investigated as a weak radiosensitizer in cancer therapy, likely through its conversion to nicotinamide, which can elevate tumor NAD+ levels.[3]

-

Metabolic Disorders: Given the central role of NAD+ and sirtuins in metabolic regulation, NNO could be explored for its potential benefits in metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease.

-

Aging: The decline in NAD+ levels is a hallmark of aging. NAD+ precursors, including NNO, are being actively investigated as potential anti-aging interventions.[10][17]

Future research should focus on further elucidating the specific reductases responsible for NNO conversion in different tissues, exploring the direct effects of NNO, if any, and conducting comprehensive preclinical and clinical studies to validate its therapeutic efficacy and safety.

Conclusion

Nicotinamide N-oxide has transitioned from being viewed as a mere metabolic byproduct to a molecule of significant biological relevance. Its primary mechanism of action hinges on its efficient conversion to nicotinamide, which fuels the NAD+ salvage pathway. This, in turn, modulates the activity of key NAD+-dependent enzymes like SIRT1, leading to downstream effects such as the attenuation of NF-κB-mediated inflammation. The in-depth understanding of these mechanisms, supported by robust experimental validation, paves the way for harnessing the therapeutic potential of NNO in a range of human diseases.

References

-

Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed. Available at: [Link]

-

Nicotinamide n-Oxide Attenuates HSV-1-Induced Microglial Inflammation through Sirtuin-1/NF-κB Signaling - MDPI. Available at: [Link]

-

The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC. Available at: [Link]

-

Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC - NIH. Available at: [Link]

-

Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer - PubMed. Available at: [Link]

-

Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC - NIH. Available at: [Link]

-

The NAD Precursor Nicotinamide Governs Neuronal Survival During Oxidative Stress Through Protein Kinase B Coupled to FOXO3a and - Ovid. Available at: [Link]

-

Nicotinamide n-Oxide Attenuates HSV-1-Induced Microglial Inflammation through Sirtuin-1/NF-κB Signaling - PubMed. Available at: [Link]

-

The significance of NAD + metabolites and nicotinamide N-methyltransferase in chronic kidney disease - PMC. Available at: [Link]

-

NICOTINAMIDE PHARMACOKINETICS IN NORMAL VOLUNTEERS AND PATIENTS UNDERGOING PALLIATIVE RADIOTHERAPY. Available at: [Link]

-

Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC. Available at: [Link]

-

Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease - eScholarship. Available at: [Link]

-

Does NAD Get Oxidised or Reduced in Cellular Metabolism? - Bolt Pharmacy. Available at: [Link]

-

What is the mechanism of Nicotinamide? - Patsnap Synapse. Available at: [Link]

-

Video: Drug Distribution as One-Compartment Model and Elimination by Nonlinear Pharmacokinetics: Overview - JoVE. Available at: [Link]

-

Effects of N1-methylnicotinamide on oxidative and glycooxidative stress markers in rats with streptozotocin-induced diabetes mellitus - PMC. Available at: [Link]

-

Review: Nicotinamide N-Methyltransferase: More Than a Vitamin B3 Clearance Enzyme - bevital. Available at: [Link]

-

Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - Semantic Scholar. Available at: [Link]

-

nicotinamide-1-oxide - Organic Syntheses Procedure. Available at: [Link]

-

Nicotinamide adenine dinucleotide is transported into mammalian mitochondria - eLife. Available at: [Link]

-

Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One - Research journals. Available at: [Link]

-

Chemo-enzymatic Synthesis of Isotopically Labeled Nicotinamide Riboside - PMC. Available at: [Link]

-

Nicotinamide mononucleotide supplementation reverses vascular dysfunction and oxidative stress with aging in mice - PMC. Available at: [Link]

-

NAD+ Metabolism in Cancer and Cancer Therapies - News-Medical. Available at: [Link]

-

NAD+ metabolism and oxidative stress: the golden nucleotide on a crown of thorns - PMC. Available at: [Link]

-

nicotinamide modulates cellular: Topics by Science.gov. Available at: [Link]

-

NAD+ metabolism and its roles in cellular processes during ageing - PMC - NIH. Available at: [Link]

-

Nicotinamide (NA) catabolism through N-methylation and N-oxidation. NA... - ResearchGate. Available at: [Link]

-

Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside - Frontiers. Available at: [Link]

-

Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. Available at: [Link]

-

Novel Prodrug Synthesis for the Treatment of Triple Negative Breast Cancer and Obesity. Available at: [Link]

-

The NAD+ precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet induced obesity - PMC. Available at: [Link]

-

Nicotinamide | Memorial Sloan Kettering Cancer Center. Available at: [Link]

-

Inhibition of NAMPT decreases cell growth and enhances susceptibility to oxidative stress. Available at: [Link]

-

Nicotinic acid N-oxide - Wikipedia. Available at: [Link]

-

Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC - NIH. Available at: [Link]

-

NAD+ Metabolism in Cardiac Health, Aging, and Disease | Circulation. Available at: [Link]

-

Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer. Available at: [Link]

- CN113621009A - Chemical synthesis method of beta-nicotinamide mononucleotide - Google Patents.

-

Nicotinamide adenine dinucleotide - Wikipedia. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Nicotinamide? [synapse.patsnap.com]

- 5. Nicotinamide N-oxide | CAS 1986-81-8 | TargetMol | Biomol.com [biomol.com]

- 6. CAS 1986-81-8: Nicotinamide-N-oxide | CymitQuimica [cymitquimica.com]

- 7. Chemo-enzymatic Synthesis of Isotopically Labeled Nicotinamide Riboside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. bevital.no [bevital.no]

- 10. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]

- 15. Nicotinamide n-Oxide Attenuates HSV-1-Induced Microglial Inflammation through Sirtuin-1/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside [frontiersin.org]

A Senior Application Scientist's Guide to the Synthesis of Pyridine N-Oxides from Nicotinamide

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The transformation of a pyridine ring to its corresponding N-oxide is a fundamental strategy in medicinal chemistry and synthetic organic chemistry. This modification profoundly alters the electronic properties of the heterocycle, enhancing its reactivity, modulating its physicochemical properties, and often imparting significant biological activity.[1] Nicotinamide (a form of vitamin B3), a readily available and biocompatible starting material, serves as a key precursor for nicotinamide N-oxide, a metabolite of interest and a versatile synthetic intermediate.[2][3] This guide provides an in-depth exploration of the primary synthetic routes from nicotinamide to its N-oxide, grounded in mechanistic understanding and practical, field-proven protocols.

Foundational Principles: The Why and How of N-Oxidation

The nitrogen atom in the pyridine ring of nicotinamide possesses a lone pair of electrons, rendering it nucleophilic. The core principle of N-oxidation involves the reaction of this nitrogen with an electrophilic oxygen source. This conversion from a tertiary amine to an N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a zwitterionic structure.[4][5]

This structural change has critical consequences:

-

Reactivity Modulation: The N-oxide group is electron-donating via resonance, activating the pyridine ring (particularly at the 2- and 4-positions) towards electrophilic substitution—a reaction that is notoriously difficult on the parent pyridine ring.[6][7]

-

Physicochemical Alterations: The N-O bond introduces a significant dipole moment and increases the potential for hydrogen bonding, which can enhance aqueous solubility and alter pharmacokinetic profiles, a valuable attribute in drug design.[1]

-

Biological Significance: In biological systems, N-oxidation is a key metabolic pathway. Nicotinamide is oxidized in the liver by the cytochrome P450 enzyme CYP2E1 to form nicotinamide N-oxide as a clearance metabolite.[2][3] Understanding this pathway is crucial for drug development professionals studying the metabolism of nicotinamide-containing xenobiotics.

The Biological Pathway: In Vivo Synthesis

In humans and other mammals, the primary route for the N-oxidation of excess nicotinamide is enzymatic, occurring in the endoplasmic reticulum of hepatocytes.[2] The key enzyme responsible has been identified as Cytochrome P450 2E1 (CYP2E1).[2][8] This metabolic process is a crucial component of vitamin B3 catabolism.

Caption: General mechanism for the N-oxidation of nicotinamide via peroxy acids.

Comparative Overview of Common Oxidation Methods

The selection of an appropriate synthetic method is a critical decision for any researcher. The following table summarizes and compares several well-established protocols for the N-oxidation of 3-substituted pyridines like nicotinamide.

| Method | Oxidizing Agent(s) | Typical Conditions | Advantages | Disadvantages | Reference(s) |

| A: Peracetic Acid | 30% Hydrogen Peroxide (H₂O₂) in Glacial Acetic Acid | 70-80 °C, 2-24 h | Inexpensive, readily available reagents. | Can require long reaction times, potentially tedious work-up, and heating. | [9][10][11] |

| B: m-CPBA | m-Chloroperoxybenzoic acid | Dichloromethane (DCM), reflux, 3 h | Generally provides good to high yields, shorter reaction times. | More expensive, potential safety issues with pure m-CPBA. | [7][9][11] |

| C: Sodium Perborate | Sodium Perborate Monohydrate in Glacial Acetic Acid | 60 °C, 24 h | Cheap, stable, industrial oxidant. | Can give lower yields with nicotinamide, requires heating and extensive work-up. | [9][12] |

| D: Oxone® | Potassium peroxymonosulfate (Oxone®) in buffered aqueous solution | pH 7.5-8.0, 2 h, room temp. | Mild conditions, water-based system. | May suffer from solubility issues with the starting material. | [9] |

| E: Catalytic H₂O₂ | H₂O₂ with a catalyst (e.g., Methyltrioxorhenium, MTO) | Catalytic MTO (0.2-0.5 mol%), room temp. | High yields, very efficient, mild conditions. | Catalyst can be expensive and requires specialized handling. | [11] |

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as self-validating systems, with built-in checks and explanations for key steps.

General Experimental Workflow

A successful synthesis follows a logical progression from reaction setup to final product characterization.

Caption: A generalized workflow for the synthesis and isolation of nicotinamide N-oxide.

Protocol A: Oxidation with Hydrogen Peroxide in Acetic Acid

This is a classic and cost-effective method, relying on the in-situ formation of peracetic acid. [6][9] Materials:

-

Nicotinamide (1.0 eq)

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (w/w aq.) (2.0-3.0 eq)

-

Sodium Bicarbonate (sat. aq. solution)

-

Ethyl Acetate or Dichloromethane

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nicotinamide (e.g., 5.0 g) in glacial acetic acid (e.g., 25 mL).

-

Rationale: Acetic acid serves as both the solvent and the reactant to form the peracetic acid oxidant.

-

-

Oxidant Addition: While stirring, carefully and slowly add 30% hydrogen peroxide (2-3 molar equivalents) to the solution. The addition may be slightly exothermic.

-

Safety Note: Handle hydrogen peroxide with appropriate personal protective equipment (gloves, safety glasses). Addition should be slow to control any temperature increase.

-

-

Reaction: Heat the mixture to 70-80 °C and maintain this temperature with stirring for 4-24 hours.

-

Process Control: Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) until the starting material spot is consumed.

-

-

Work-up - Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the acetic acid under reduced pressure using a rotary evaporator.

-

Rationale: Removing the acidic solvent simplifies the subsequent neutralization and extraction steps.

-

-

Neutralization: Carefully neutralize the remaining residue by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Safety Note: Neutralization is highly exothermic and releases CO₂ gas. Perform this step slowly and in a well-ventilated fume hood, preferably in an ice bath.

-

-

Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nicotinamide N-oxide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the final product.

Protocol B: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This method often provides higher yields and requires shorter reaction times compared to the H₂O₂/AcOH method. [7][9] Materials:

-

Nicotinamide (1.0 eq)

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (1.2-1.5 eq)

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (sat. aq. solution) or Sodium Thiosulfate (10% aq. solution)

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: Dissolve nicotinamide (e.g., 5.0 g) in dichloromethane (100 mL) in a round-bottom flask with a magnetic stirrer.

-

Oxidant Addition: Add m-CPBA (1.2-1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Rationale: Portion-wise addition helps to control the reaction temperature.

-

-

Reaction: Stir the reaction mixture at room temperature or gently reflux for 3-6 hours. Monitor the reaction to completion by TLC. [9]4. Work-up - Quench: Cool the reaction mixture. Wash the organic solution with a 10% aqueous solution of sodium thiosulfate (to destroy excess peroxide) followed by a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid byproduct).

-

Extraction & Drying: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting solid by column chromatography on silica gel or by recrystallization to obtain pure nicotinamide N-oxide.

Product Characterization

Confirmation of product identity and purity is paramount. Standard analytical techniques should be employed.

| Technique | Expected Observations for Nicotinamide N-Oxide |

| ¹H NMR | Expect downfield shifts of the pyridine ring protons compared to the starting material due to the electron-withdrawing effect of the N⁺-O⁻ group. The proton at C2 is typically the most deshielded. |

| Mass Spec (MS) | The molecular ion peak should correspond to the calculated mass of C₆H₆N₂O₂ (138.12 g/mol ). Common fragmentation patterns can further confirm the structure. |

| Infrared (IR) | Look for the characteristic N-O stretching vibration, typically found in the 1200-1300 cm⁻¹ region. The amide C=O and N-H stretches will also be present. |

| Melting Point | A sharp melting point consistent with literature values indicates high purity. |

Safety & Handling

All chemical syntheses must be conducted with rigorous adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves). [13]* Ventilation: All manipulations, especially those involving volatile solvents or heating, must be performed in a certified chemical fume hood to prevent inhalation of vapors. [13][14]* Oxidizing Agents: Peroxy acids and hydrogen peroxide are strong oxidizers. They can react violently with incompatible materials. Avoid contact with metals and organic materials. Store them according to manufacturer guidelines. [15]* Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

By understanding the underlying mechanisms and adhering to these detailed protocols, researchers can reliably and safely synthesize nicotinamide N-oxide, a valuable compound for further investigation in drug development and chemical research.

References

-

Real, A.M., Hong, S., and Pissios, P. (2013). Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes. Drug Metabolism and Disposition, 41(3), 550-553. [Link]

-

Bremner, D. H., et al. (1997). A Comparison of Methods for N-Oxidation of Some 3-Substituted Pyridines. Synthetic Communications, 27(9), 1535-1542. [Link]

-

ResearchGate. (n.d.). Nicotinamide (NA) catabolism through N-methylation and N-oxidation. [Link]

-

Sauve, A. A. (2016). The chemistry of the vitamin B3 metabolome. RSC Chemical Biology. [Link]

- Google Patents. (1999).

-

Chemistry - The Mystery of Molecules. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. [Link]

-

Roy, D., et al. (2021). Pyridine N-oxides as coformers in the development of drug cocrystals. CrystEngComm, 23, 6261-6272. [Link]

-

Abdel-Megeed, M. F. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

-

ResearchGate. (2021). Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. [Link]

-

Jubilant Ingrevia. (2024). Pyridine N-Oxide Safety Data Sheet. [Link]

-

Katiyar, D. (n.d.). Lecture Notes: Pyridine. University of Lucknow. [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The chemistry of the vitamin B3 metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. m.youtube.com [m.youtube.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. N-oxide synthesis by oxidation [organic-chemistry.org]

- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 14. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 15. jubilantingrevia.com [jubilantingrevia.com]

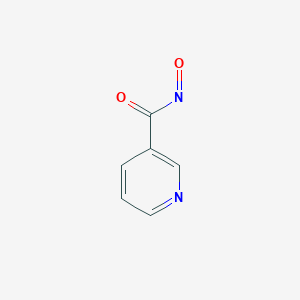

"N-oxo-3-pyridinecarboxamide" CAS number and molecular weight

Chemical Identity, Synthesis, and Metabolic Significance[1]

Executive Summary

N-oxo-3-pyridinecarboxamide (Commonly: Nicotinamide N-oxide) is a critical oxidative metabolite of Nicotinamide (Vitamin B3).[1][2] Historically viewed merely as an excretion product, recent pharmacological research identifies it as a specific biomarker for Cytochrome P450 2E1 (CYP2E1) activity and a potential modulator of cellular differentiation in specific leukemic lines. This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and analytical methodologies for detection in biological matrices.

Chemical Identity & Physicochemical Properties[1][2][3][4]

N-oxo-3-pyridinecarboxamide is the N-oxide derivative of nicotinamide.[1] The oxidation occurs at the pyridine ring nitrogen (position 1), altering the electron density of the ring and increasing water solubility compared to the parent compound.

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | N-oxo-3-pyridinecarboxamide |

| Common Synonyms | Nicotinamide N-oxide; Nicotinamide 1-oxide; 1-Oxynicotinamide |

| CAS Registry Number | 1986-81-8 |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, DMSO, Methanol; Poorly soluble in non-polar solvents |

| Melting Point | 291–293 °C (Decomposes) |

| pKa | ~0.7 (Protonation of the N-oxide oxygen) |

Structural Visualization

The following diagram illustrates the chemical structure and its relationship to the parent molecule, Nicotinamide.[3]

Figure 1: Structural composition of Nicotinamide N-oxide, highlighting the critical N-oxidation site at position 1.[1]

Biological Significance & Metabolism[7][8][9][10]

Unlike the major metabolic pathway of Nicotinamide (methylation to N1-methylnicotinamide by NNMT), the formation of Nicotinamide N-oxide is oxidative and primarily mediated by CYP2E1 .[4][5][6] This makes the compound a valuable in vivo probe for assessing CYP2E1 activity, which is relevant in toxicology (e.g., acetaminophen toxicity, ethanol metabolism).

Metabolic Pathway Diagram

Figure 2: Divergent metabolic pathways of Nicotinamide.[1] The N-oxide pathway serves as a specific readout for CYP2E1 activity.[1][4]

Synthesis Protocol (Chemical Preparation)

For research purposes requiring high-purity standards, chemical synthesis via direct oxidation is preferred over enzymatic isolation.[1]

Protocol: Peroxide-Mediated Oxidation

Objective: Synthesize Nicotinamide N-oxide from Nicotinamide. Yield: Typically 70–85%.

-

Reagent Preparation:

-

Dissolve Nicotinamide (10 mmol, 1.22 g) in Glacial Acetic Acid (10 mL) .

-

Prepare 30% Hydrogen Peroxide (H₂O₂) solution.

-

-

Reaction:

-

Add 5 mL of 30% H₂O₂ to the nicotinamide solution.

-

Heat the mixture to 70–80 °C for 8–12 hours. Monitor via TLC (Solvent: MeOH:DCM 1:9). The N-oxide is more polar and will have a lower Rf value than the starting material.[1]

-

Note on Causality: Acetic acid acts as a solvent and catalyst, forming peracetic acid in situ, which is the active oxygen donor.

-

-

Work-up & Purification:

-

Concentrate the solution under reduced pressure (Rotovap) to remove excess acetic acid.

-

Add a small volume of water and lyophilize if necessary to remove trace acid, or neutralize with mild base (NaHCO₃) and extract.

-

Recrystallization: Dissolve the crude residue in hot ethanol or methanol. Cool slowly to 4 °C. Filter the white precipitate.

-

-

Validation:

-

Confirm identity using Mass Spectrometry (ESI-MS: m/z 139 [M+H]⁺).[1]

-

Analytical Methodology: HPLC Quantification

To detect Nicotinamide N-oxide in biological fluids (plasma/urine) or synthesis mixtures, a reversed-phase HPLC method is required.[1][7] Due to the high polarity of the N-oxide, ion-pairing agents or specific polar-embedded columns are recommended.[1]

Protocol: RP-HPLC with UV Detection

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) or Polar-Embedded C18 |

| Mobile Phase A | 10 mM Potassium Phosphate Buffer (pH 6.[1]5) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Isocratic Ratio | 95% A : 5% B (High aqueous content required for retention) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance @ 260 nm (λmax) |

| Retention Time | N-oxide elutes before Nicotinamide due to higher polarity.[1] |

| Limit of Detection | ~10–50 ng/mL (Matrix dependent) |

Experimental Workflow Diagram

Figure 3: Analytical workflow for the extraction and quantification of Nicotinamide N-oxide.[1]

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 72661, Nicotinamide N-oxide. Retrieved from [Link]

-

Real, A. M., Hong, S., & Pissios, P. (2013).[6] Nicotinamide N-oxidation by CYP2E1 in human liver microsomes. Drug Metabolism and Disposition, 41(3), 550-553.[6] Retrieved from [Link]

-

Stratford, M. R., & Dennis, M. F. (1992).[7] High-performance liquid chromatographic determination of nicotinamide and its metabolites in human and murine plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 582(1-2), 145-151.[7] Retrieved from [Link]

Sources

- 1. 3-Pyridinecarboxamide Oxime | C6H7N3O | CID 5372334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Nicotinamide N-oxidation by CYP2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-performance liquid chromatographic determination of nicotinamide and its metabolites in human and murine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Nicotinamide N-Oxide (NNO) as a Modulator of Granulocytic Differentiation in HL-60 Promyelocytic Leukemia Cells

Introduction & Mechanistic Rationale

The human promyelocytic leukemia cell line (HL-60) is the premier in vitro model for studying myeloid differentiation and developing differentiation-based therapies for acute promyelocytic leukemia (APL). While All-Trans Retinoic Acid (ATRA) remains the clinical gold standard, the emergence of ATRA-resistance necessitates the exploration of alternative pharmacological agents.

Nicotinamide N-oxide (NNO) is an endogenous metabolite formed via the oxidation of nicotinamide by the cytochrome P450 isoform CYP2E1 (1)[1]. While physiological levels of NNO are cleared in urine, pharmacological concentrations (e.g., 30 mM) have been shown to profoundly inhibit HL-60 proliferation and induce terminal differentiation into granulocyte-like cells (2)[2].

The Divergent Pathways of Niacin-Related Compounds

Understanding the causality behind NNO's efficacy requires examining its molecular mechanism compared to other inducers. ATRA and certain niacin derivatives (like isonicotinic acid) drive differentiation by upregulating CD38 , a transmembrane glycoprotein that synthesizes cyclic ADP-ribose to mobilize intracellular calcium (3)[3].

In stark contrast, NNO bypasses the CD38 signaling axis entirely. NNO does not induce CD38 expression; instead, it triggers granulocytic differentiation by drastically downregulating the expression of the c-myc proto-oncogene (4)[4]. This CD38-independent mechanism makes NNO a highly valuable tool for researchers investigating alternative leukemic differentiation pathways.

Quantitative Data Summary

The following table synthesizes the distinct phenotypic and molecular responses of HL-60 cells to various differentiation inducers, highlighting the unique profile of NNO.

| Inducer Compound | Working Concentration | Granulocytic Differentiation (NBT Reduction) | CD38 Surface Expression | c-myc Gene Expression |

| Vehicle Control | N/A | Negative (<5%) | Basal | High |

| ATRA | 1 µM | Positive (>80%) | Highly Upregulated | Downregulated |

| Isonicotinic Acid | 10 mM | Positive (>70%) | Upregulated | Unchanged |

| Nicotinamide N-oxide | 30 mM | Positive (>70%) | Unchanged (Basal) | Drastically Downregulated |

Data synthesized from[3],[5], and[4].

Mechanistic Visualization

Fig 1: Divergent signaling pathways for HL-60 granulocytic differentiation by NNO vs. ATRA.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following workflow is designed as a self-validating system. It pairs a phenotypic assay (NBT reduction) to confirm differentiation with molecular assays (Flow Cytometry and RT-qPCR) to verify the specific CD38-independent, c-myc-driven mechanism of NNO.

Protocol A: Cell Culture and NNO Treatment

Causality: HL-60 cells are prone to spontaneous differentiation if allowed to overgrow. Maintaining optimal density and using a precise 30 mM concentration of NNO ensures differentiation is strictly drug-induced without acute cytotoxicity (5)[5].

-

Culture Maintenance: Cultivate HL-60 cells in RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cell density between

and -

NNO Preparation: Dissolve Nicotinamide N-oxide powder directly into sterile PBS to create a 300 mM stock solution (10X). Filter-sterilize using a 0.22 µm syringe filter.

-

Treatment: Seed HL-60 cells at

cells/mL in a 6-well plate. Add the NNO stock to achieve a final well concentration of 30 mM. -

Incubation: Incubate for 4 to 6 days. Monitor daily for morphological changes (decreased nuclear-to-cytoplasmic ratio, nuclear lobulation).

Protocol B: Nitroblue Tetrazolium (NBT) Reduction Assay

Causality: Mature granulocytes possess a functional NADPH oxidase complex. Upon stimulation with Phorbol 12-myristate 13-acetate (PMA), this complex generates superoxide anions, which reduce the soluble yellow NBT dye into insoluble, blue-black intracellular formazan crystals. This serves as the primary phenotypic validation of granulocytic differentiation[5][6].

-

Harvest

NNO-treated cells and centrifuge at 300 x g for 5 minutes. -

Wash the cell pellet once with 1X PBS.

-

Resuspend the pellet in 1 mL of fresh RPMI-1640 containing 0.1% (w/v) NBT and 100 ng/mL PMA.

-

Incubate the suspension at 37°C for 30 minutes in the dark.

-

Prepare a cytospin slide (or standard smear) from the suspension.

-

Counterstain with Wright-Giemsa stain.

-

Analysis: Under a light microscope, count at least 200 cells. Cells containing intracellular blue-black formazan deposits are scored as NBT-positive. A successful NNO induction should yield >70% NBT-positive cells.

Protocol C: Flow Cytometric Validation of CD38 Exclusion

Causality: To prove that NNO is operating via its unique pathway and not mimicking ATRA, researchers must confirm the absence of CD38 upregulation[3].

-

Aliquot

treated cells into flow cytometry tubes. -

Wash with FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide) and pellet at 300 x g.

-

Resuspend in 100 µL of FACS Buffer and add 5 µL of PE-conjugated anti-human CD38 monoclonal antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash twice with FACS Buffer, resuspend in 300 µL, and analyze via a flow cytometer.

-

Analysis: Compare the Mean Fluorescence Intensity (MFI) of NNO-treated cells against vehicle-treated cells. The MFI should remain at basal levels, confirming the CD38-independent nature of the compound.

Protocol D: RT-qPCR for c-myc Downregulation

Causality: Because the CD38 pathway is bypassed, the mechanistic validation of NNO relies on observing the drastic transcriptional repression of c-myc, which halts proliferation and forces the cells out of the cell cycle into terminal differentiation[4].

-

Extract total RNA from

cells using TRIzol reagent according to the manufacturer's instructions. -

Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

-

Prepare qPCR reactions using SYBR Green master mix and specific primers for human c-myc (Target) and GAPDH (Endogenous Control).

-

Run the thermal cycler protocol and calculate relative fold change using the

method. -

Analysis: NNO-treated samples should exhibit a statistically significant (often >5-fold) decrease in c-myc mRNA expression relative to the vehicle control.

References

1.[2] Cayman Chemical. "Nicotinamide N-oxide (CAS 1986-81-8)". caymanchem.com. 2.[3] Iwata K, Ogata S, Okumura K, Taguchi H. "Expression of CD38 in human promyelocytic leukemia HL-60 cell line during differentiation by niacin-related compounds". PubMed (Biosci Biotechnol Biochem). 3.[5] Iwata K, Ogata S, Okumura K, Taguchi H. "Induction of Differentiation in Human Promyelocytic Leukemia HL-60 Cell Line by Niacin-related Compounds". Oxford Academic (Biosci Biotechnol Biochem). 4.[6] Iwata K, et al. "Induction of Differentiation in Human Promyelocytic Leukemia HL-60 Cell Line by Niacin-related Compounds". J-Stage. 5.[1] Real AM, Hong S, Pissios P. "Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes". NIH PMC (Drug Metab Dispos). 6.[4] Iwata K, et al. "Changes in the gene expression of C-myc and CD38 in HL-60 cells during differentiation induced by nicotinic acid-related compounds". Elsevier Pure (University of Toyama).

Sources

- 1. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Expression of CD38 in human promyelocytic leukemia HL-60 cell line during differentiation by niacin-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Induction of Differentiation in Human Promyelocytic Leukemia HL-60 Cell Line by Niacin-related Compounds [jstage.jst.go.jp]

Application Note: Characterization of Nicotinamide N-oxide as a CXCR2 Receptor Antagonist

[1][2][3][4]

Executive Summary

Nicotinamide N-oxide (NNO), a specific in vivo metabolite of Nicotinamide (Vitamin B3) produced via CYP2E1 oxidation, has been identified as a potent and selective antagonist of the CXC Chemokine Receptor 2 (CXCR2) . Unlike its parent compound, which functions primarily as a PARP inhibitor and NAD+ precursor, NNO directly interferes with the signaling axis of pro-inflammatory chemokines (CXCL1/GRO-

This application note provides a comprehensive technical guide for utilizing NNO in preclinical assays. It details the specific handling requirements due to the compound's hygroscopic nature, outlines validated protocols for Calcium Flux and Chemotaxis assays, and elucidates the mechanistic basis of its antagonism.

Scientific Background & Mechanism of Action[2][3][5][6][7][8]

The Target: CXCR2

CXCR2 is a G-protein-coupled receptor (GPCR) expressed predominantly on neutrophils.[1] Upon activation by ELR+ chemokines (e.g., IL-8, GRO-

The Antagonist: Nicotinamide N-oxide

While Nicotinamide is widely known for its metabolic roles, its N-oxidized metabolite (NNO) exhibits a distinct pharmacological profile. Structural studies indicate that the pyridine N-oxide moiety mimics the pharmacophore required to bind the allosteric or orthosteric sites of CXCR2, effectively locking the receptor in an inactive conformation or preventing ligand binding.

Key Pharmacological Features:

-

Selectivity: High affinity for CXCR2 over CXCR1 and other chemokine receptors.

-

Metabolic Origin: Endogenously produced in the liver by CYP2E1 (Cytochrome P450 2E1).

-

Therapeutic Potential: Reduction of neutrophilic inflammation in conditions like COPD, acute lung injury, and reperfusion injury.

Signaling Pathway Blockade (Visualization)

Figure 1: Mechanism of Action. Nicotinamide N-oxide antagonizes CXCR2, preventing the G-protein cascade essential for calcium release and neutrophil migration.

Critical Material Preparation

Warning: Nicotinamide N-oxide is chemically distinct from Nicotinamide. It is sensitive to moisture and can degrade or precipitate if handled in low-quality solvents.

Reagent Handling

-

Storage: Store lyophilized powder at -20°C, desiccated.

-

Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid DMSO that has been opened frequently, as it absorbs atmospheric water which can reduce NNO solubility and potency.

-

Stock Solution (100 mM):

-

Bring the vial to room temperature before opening to prevent condensation.

-

Dissolve powder in anhydrous DMSO. Vortex until clear.

-

Aliquot into single-use vials and freeze at -80°C. Do not refreeze aliquots more than once.

-

Protocol A: High-Throughput Calcium Flux Assay

Purpose: To quantify the ability of NNO to inhibit agonist-induced intracellular calcium release, a proximal measure of GPCR antagonism.

Materials

-

Cells: CXCR2-transfected CHO cells or freshly isolated human neutrophils (PMNs).

-

Dye: Fluo-4 AM or Fura-2 AM calcium indicator.

-

Agonist: Recombinant Human CXCL8 (IL-8) or CXCL1 (GRO-

). -

Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Assay Buffer).

Step-by-Step Methodology

-

Cell Loading:

-

Incubate cells (

cells/mL) with 2-4 µM Fluo-4 AM in Assay Buffer for 30-45 minutes at 37°C in the dark. -

Wash cells 2x with Assay Buffer to remove extracellular dye. Resuspend at

cells/mL.

-

-

Compound Pre-incubation:

-

Plate cells into a black-walled, clear-bottom 96-well plate (100 µL/well).

-

Add 50 µL of Nicotinamide N-oxide (titrated 0.1 nM to 10 µM) to the wells.

-

Include controls: Vehicle (DMSO only) and Positive Control (known CXCR2 antagonist like SB225002).

-

Incubate for 15-20 minutes at Room Temperature (RT) to allow equilibrium binding.

-

-

Agonist Addition & Measurement:

-

Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or equivalent kinetic plate reader.

-

Inject 50 µL of CXCL8 (EC80 concentration) automatically.

-

Record fluorescence (Ex 494 nm / Em 516 nm) immediately for 120 seconds.

-

-

Data Analysis:

-

Calculate

(Peak fluorescence minus baseline). -

Plot % Inhibition vs. Log[NNO].

-

Determine IC50 using a 4-parameter logistic regression.

-

Protocol B: Neutrophil Chemotaxis Assay (Transwell)

Purpose: To validate the functional efficacy of NNO in preventing neutrophil migration, the physiological endpoint of CXCR2 activation.

Materials

-

System: 24-well Transwell plates (3.0 µm pore size polycarbonate filters).

-

Cells: Freshly isolated human neutrophils (via Dextran sedimentation/Ficoll gradient).

-

Chemoattractant: Recombinant Human CXCL1 (GRO-

) at 10-50 nM.

Step-by-Step Methodology

-

Preparation of Chambers:

-

Lower Chamber: Add 600 µL of Assay Buffer containing CXCL1 (Agonist).

-

Negative Control: Assay Buffer only (Random migration).

-

-

Compound Treatment:

-

Pre-incubate neutrophils (

cells/mL) with Nicotinamide N-oxide (various concentrations) for 20 minutes at 37°C. -

Crucial: Ensure the DMSO concentration is < 0.1% to avoid non-specific toxicity.

-

-

Migration:

-

Add 100 µL of the drug-treated cell suspension to the Upper Chamber .

-

Incubate for 60-90 minutes at 37°C, 5% CO2.

-

-

Quantification:

-

Remove the upper insert.[2]

-

Quantify cells in the lower chamber using flow cytometry (count beads) or ATP-luminescence assay (CellTiter-Glo).

-

-

Calculation:

-

Calculate % Inhibition relative to Vehicle Control.

-

Data Presentation & Troubleshooting

Expected Results Table

| Parameter | Nicotinamide (Parent) | Nicotinamide N-oxide (Antagonist) |

| CXCR2 Binding | Negligible / None | High Affinity |

| Ca2+ Flux IC50 | > 100 µM (Inactive) | ~10 - 100 nM (Potent)* |

| Chemotaxis Inhibition | Weak / Non-specific | Strong / Dose-dependent |

| Primary Target | PARP / Sirtuins | CXCR2 Extracellular Domain |

*Note: IC50 values depend on the specific cell line and agonist concentration (EC80 vs EC50).

Troubleshooting Guide

-

Low Potency Observed? Check the DMSO quality. N-oxides are polar and can form hydrogen bonds with water, altering their effective concentration or stability. Ensure the compound is Nicotinamide N-oxide and not a different metabolite like N-methylnicotinamide.

-

High Background Migration? Neutrophils are easily activated by handling. Use endotoxin-free buffers and handle cells gently (no vortexing).

-

Precipitation? If NNO precipitates in aqueous buffer at high concentrations (>100 µM), dilute the DMSO stock slowly into warm buffer while stirring.

References

-

Cutshall, N. S., et al. (2001).[2][3] Nicotinamide N-oxides as CXCR2 antagonists.[4][5][6][7][2][3] Bioorganic & Medicinal Chemistry Letters, 11(14), 1951-1954.[4][2][3]

-

Real, A. M., et al. (2013).[3] Nicotinamide N-oxidation by CYP2E1 in human liver microsomes.[3][8] Drug Metabolism and Disposition, 41(3), 550-553.[3]

-

Fernandes, C. A., et al. (2011).[9] Nicotinamide enhances apoptosis of G(M)-CSF-treated neutrophils and attenuates endotoxin-induced airway inflammation in mice. American Journal of Physiology-Lung Cellular and Molecular Physiology, 300(3), L354-L361.[9]

Sources

- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide N-oxides as CXCR2 antagonists PMID: 11459668 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nicotinamide N-oxide | CAS 1986-81-8 | TargetMol | Biomol.com [biomol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Nicotinamide Glycolates Antagonize CXCR2 Activity through an Intracellular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinamide enhances apoptosis of G(M)-CSF-treated neutrophils and attenuates endotoxin-induced airway inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Using "N-oxo-3-pyridinecarboxamide" to study c-myc expression

Application Note: Modulation of c-Myc Expression and Granulocytic Differentiation using N-oxo-3-pyridinecarboxamide

Introduction & Executive Summary

N-oxo-3-pyridinecarboxamide (commonly known as Nicotinamide N-oxide or Nicotinamide 1-oxide ) is an oxidized metabolite of Nicotinamide (Vitamin B3). While Nicotinamide is a well-characterized inhibitor of Sirtuins (SIRTs) and PARPs, its N-oxide derivative exhibits a distinct pharmacological profile.

In the context of oncology and developmental biology, N-oxo-3-pyridinecarboxamide is utilized to induce differentiation in promyelocytic leukemia cells (e.g., HL-60) . Its primary utility lies in its ability to drastically downregulate c-myc proto-oncogene expression without activating the CD38 signaling pathway typically associated with retinoic acid (ATRA) induced differentiation. This decoupling makes it a precision tool for isolating c-myc-dependent mechanisms of cell cycle arrest from broader differentiation programs.

Key Application:

-

Target: c-Myc (downregulation).

-

Outcome: G0/G1 cell cycle arrest and granulocytic differentiation.

-

differentiation: Distinct from ATRA; does not induce CD38.

Mechanism of Action

The downregulation of c-myc by N-oxo-3-pyridinecarboxamide operates through a pathway distinct from the canonical Retinoic Acid Receptor (RAR) activation used by ATRA.

-

Metabolic Context: Nicotinamide is a precursor to NAD+.[2][3] High concentrations of Nicotinamide and its analogues (like N-oxo-3-pyridinecarboxamide) modulate the NAD+ salvage pathway.

-

Transcriptional Repression: Treatment leads to a rapid "block to elongation" or transcriptional arrest within the first exon of the c-myc gene.

-

Sirtuin/PARP Modulation: Unlike Nicotinamide, which is a potent pan-Sirtuin inhibitor, the N-oxide derivative has a modified interaction profile, potentially acting via CXCR2 antagonism or specific metabolic feedback loops that deprive the cell of the proliferation signals required to maintain high c-Myc levels.

Figure 1: Differential Pathways of HL-60 Differentiation

Caption: Comparison of signaling cascades. Note that N-oxo-3-pyridinecarboxamide bypasses CD38 induction while potently suppressing c-myc.

Experimental Protocol

Reagent Preparation

-

Compound: N-oxo-3-pyridinecarboxamide (Nicotinamide N-oxide).

-

CAS Number: 1986-81-8.

-

Molecular Weight: 138.12 g/mol .

-

Solubility: Soluble in water and DMSO.

-

Stock Solution: Prepare a 1.0 M stock solution in sterile cell culture-grade water or PBS. Filter sterilize (0.22 µm).

-

Note: High concentrations are required for this assay. Ensure pH is adjusted to 7.4 if dissolving in unbuffered water.

-

Cell Culture (HL-60 Model)

-

Medium: RPMI-1640 + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.[1]

-

Conditions: 37°C, 5% CO₂, humidified atmosphere.

-

Seeding Density: Maintain cells in logarithmic growth phase (2–8 × 10⁵ cells/mL). For experiments, seed at 3 × 10⁵ cells/mL .

Treatment Protocol

To study c-myc kinetics, a time-course experiment is critical as c-myc mRNA has a short half-life.

-

Seed Cells: Aliquot HL-60 cells into 6-well plates (3 mL/well).

-

Treatment Groups:

-

Negative Control: Vehicle (PBS/Water).

-

Positive Control (Differentiation): ATRA (1 µM).

-

Experimental Group 1: Nicotinamide (10 mM) – Comparator.

-

Experimental Group 2: N-oxo-3-pyridinecarboxamide (10 mM).

-

Experimental Group 3: N-oxo-3-pyridinecarboxamide (25 mM) – Recommended effective dose.

-

-

Incubation:

-

Short Term (mRNA): 0, 6, 12, 24 hours.[2]

-